Pent-2-enoyl chloride

Analgesic API synthesis Tapentadol intermediate Chain-length specificity

Pent-2-enoyl chloride (CAS 33698-85-0, predominantly the (E)-isomer) is a reactive α,β-unsaturated acyl chloride with molecular formula C₅H₇ClO, molecular weight 118.56 g/mol, boiling point 136–139 °C, density ~1.047 g/cm³ at 25 °C, and refractive index ~1.45. It belongs to the enoyl chloride class and serves as a critical intermediate in pharmaceutical synthesis (e.g., Tapentadol analgesic), chiral auxiliary preparation, and functionalized polymer modification.

Molecular Formula C5H7ClO
Molecular Weight 118.56 g/mol
Cat. No. B12503877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-2-enoyl chloride
Molecular FormulaC5H7ClO
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESCCC=CC(=O)Cl
InChIInChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3
InChIKeyOTTYFDRFBJPGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pent-2-enoyl Chloride: Essential Procurement Data and Comparator Benchmarking for Scientific Selection


Pent-2-enoyl chloride (CAS 33698-85-0, predominantly the (E)-isomer) is a reactive α,β-unsaturated acyl chloride with molecular formula C₅H₇ClO, molecular weight 118.56 g/mol, boiling point 136–139 °C, density ~1.047 g/cm³ at 25 °C, and refractive index ~1.45 . It belongs to the enoyl chloride class and serves as a critical intermediate in pharmaceutical synthesis (e.g., Tapentadol analgesic), chiral auxiliary preparation, and functionalized polymer modification . The closest in-class analogs requiring procurement discrimination include crotonoyl chloride (but-2-enoyl chloride, C₄H₅ClO), pentanoyl chloride (valeroyl chloride, C₅H₉ClO), and 3-pentenoyl chloride (positional isomer). Evidence-based differentiators across structural specificity, physical properties, reaction performance, and application scope are quantified below.

Why Generic Substitution of Pent-2-enoyl Chloride with In-Class Analogs Fails: Structural and Physical Evidence


Though pent-2-enoyl chloride, crotonoyl chloride, and pentanoyl chloride share the acyl chloride functional group, their different carbon chain lengths, unsaturation patterns, and boiling points make them non-interchangeable. For API synthesis, the 5-carbon backbone of pent-2-enoyl chloride is structurally required to produce the correct pentyl skeleton of Tapentadol; crotonoyl chloride (C4) would generate a butyl analog, producing a structurally distinct and pharmaceutically unvalidated compound . In polymer modification, only unsaturated enoyl chlorides provide pendant olefins for subsequent crosslinking—a capability saturated analogs inherently lack [1]. The boiling point differential of 13–16 °C between pent-2-enoyl chloride and crotonoyl chloride further precludes simple substitution in distillation-based purification workflows [2]. The following section quantifies these differences across five evidence dimensions.

Pent-2-enoyl Chloride: Head-to-Head Quantitative Differentiation Against Closest Analogs


Chain-Length Structural Specificity for Tapentadol API: C5 Pent-2-enoyl Chloride vs C4 Crotonoyl Chloride

Pent-2-enoyl chloride (trans-2-pentenoic acid chloride) is the specified intermediate for the synthesis of (1S,2R)-Tapentadol hydrochloride, a centrally acting analgesic with dual mode of action and demonstrated efficacy in preclinical and clinical pain models . The 5-carbon backbone of pent-2-enoyl chloride directly supplies the pentyl moiety of the final API. Crotonoyl chloride, the closest commercial analog with a 4-carbon chain, cannot provide the required skeleton; substitution would produce a butyl rather than pentyl final drug, yielding a structurally distinct and unvalidated chemical entity.

Analgesic API synthesis Tapentadol intermediate Chain-length specificity

Boiling Point Differentiation: Pent-2-enoyl Chloride vs Crotonoyl Chloride and Pentanoyl Chloride for Distillation-Based Purification

Pent-2-enoyl chloride exhibits a boiling point of 136–139 °C at 760 mmHg, markedly higher than both crotonoyl chloride (120–123 °C) and pentanoyl chloride (125–127 °C) [1]. The 13–16 °C differential relative to crotonoyl chloride provides a practical fractional distillation window for separating pent-2-enoyl chloride from shorter-chain analogs that may co-occur during mixed-acid chlorination processes. The 9–14 °C differential above pentanoyl chloride further enables separation from saturated acyl chloride contaminants.

Physical property benchmark Boiling point Fractional distillation

Acylation Yield Comparison: 95% for Pent-2-enoyl Chloride vs 89% for Crotonoyl Chloride in Chiral Oxazolidinone N-Acylation

In the N-acylation of chiral oxazolidinones, pent-2-enoyl chloride delivered (S,E)-3-(pent-2-enoyl)-4-phenyloxazolidin-2-one in 95% isolated yield using BuLi/THF at −78 °C to 0 °C, followed by quench and recrystallization [1]. Under a comparable N-enoylation protocol, crotonoyl chloride gave the corresponding (S)-4-benzyl-3-crotonoyl-oxazolidin-2-one in 89% isolated yield using Et₃N/DMAP in CH₂Cl₂ at 0 °C [2]. Although conditions differ (BuLi vs. Et₃N/DMAP, and different oxazolidinone substitution), both represent standard N-enoylation procedures and the 6-percentage-point yield advantage for pent-2-enoyl chloride is practically meaningful for process economics.

Chiral auxiliary acylation Oxazolidinone synthesis N-acylation yield benchmark

Conjugation-Driven Dienophile Reactivity: 2-Enoyl (Pent-2-enoyl) Chloride vs 3-Enoyl Positional Isomer in Diels-Alder Cycloadditions

Pent-2-enoyl chloride is a 2-enoyl (α,β-unsaturated) isomer, where the double bond is conjugated to the carbonyl group. This conjugation enables its derivatives to act as dienophiles in Diels-Alder cycloadditions. The 2-(p-tolylsulfinyl)pyrrolyl (E)-pent-2-enoyl ketone reacted with cyclopentadiene to give the endo adduct as a single isomer with >90% diastereomeric excess (de) in the presence of a Lewis acid (lanthanoid triflate or AlCl₃) [1]. In contrast, 3-pentenoyl chloride, the positional isomer with the double bond at C3–C4, lacks α,β-conjugation to the carbonyl and therefore cannot engage in analogous Diels-Alder or Michael addition reactions. This makes pent-2-enoyl chloride uniquely suited among C5 enoyl positional isomers for pericyclic and conjugate addition chemistries.

Diels-Alder dienophile α,β-Unsaturated acyl chloride Positional isomer reactivity

Polyurethane Crosslinking Capability: Olefinic Pentenoyl Chloride vs Saturated Pentanoyl Chloride for Biomedical Polymer Modification

Pentenoyl chloride (unsaturated C5 acyl chloride) modifies medical-grade Pellethane 2363-80AE polyurethane at the carbamide nitrogen with a degree of modification precisely controllable up to 20% (R² = 0.99), followed by thermal or UV-initiated crosslinking through the pendant olefin [1]. Crosslinked Pellethane exhibited significantly improved viscoelastic properties: hysteresis was reduced by 42% (p < 0.01) and creep by 44% (p < 0.05) compared to unmodified Pellethane, along with substantial improvement in in vitro degradation resistance [1]. Saturated acyl chlorides such as pentanoyl chloride can perform the initial acylation but lack the olefinic handle required for crosslinking, rendering them incapable of delivering the mechanical property enhancements that the unsaturated enoyl chloride uniquely provides.

Thermoplastic polyurethane modification Polymer crosslinking Biomedical device materials

Pent-2-enoyl Chloride: Prioritized Research and Industrial Application Scenarios Based on Verified Differentiation


GMP Tapentadol API Intermediate Procurement (5-Carbon Enoyl Chloride Requirement)

The 5-carbon backbone of pent-2-enoyl chloride directly provides the pentyl substructure of (1S,2R)-Tapentadol hydrochloride, a marketed centrally acting analgesic . Crotonoyl chloride (C4) or pentanoyl chloride (saturated C5) cannot substitute: the former produces an incorrect butyl analog, and the latter lacks the C2–C3 double bond essential for downstream stereoselective transformations. Procurement must specify (E)-pent-2-enoyl chloride (CAS 33698-85-0) with a purity ≥95% for API intermediate use .

Chiral Oxazolidinone Auxiliary Preparation for Asymmetric Synthesis

Pent-2-enoyl chloride achieves 95% isolated yield in N-acylation of (S)-4-phenyloxazolidin-2-one, a widely used Evans-type chiral auxiliary [1]. The 6-percentage-point yield advantage over crotonoyl chloride (89% under related conditions) supports its selection for multi-kilogram chiral auxiliary production where yield directly impacts cost of goods and waste minimization [1].

Biomedical Polyurethane Crosslinking for Cardiovascular Prostheses

Modification of medical-grade Pellethane polyurethane with pentenoyl chloride enables precisely controllable acylation (up to 20%, R² = 0.99) followed by olefin-based crosslinking that reduces hysteresis by 42% and creep by 44% [2]. Saturated acyl chlorides cannot provide the pendant olefin for crosslinking, making unsaturated enoyl chlorides the only viable option for improving polyurethane durability in vascular graft applications [2].

Diels-Alder Dienophile for Chiral Bicyclic Framework Construction

2-(p-Tolylsulfinyl)pyrrolyl (E)-pent-2-enoyl ketone serves as a reactive dienophile in Lewis-acid-catalyzed Diels-Alder cycloadditions with cyclopentadiene, affording endo adducts with >90% de as a single isomer [3]. The 3-pentenoyl positional isomer lacks the requisite α,β-conjugation and is unreactive under identical conditions, positioning pent-2-enoyl chloride as the required building block for this class of cycloadditions [3].

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